N-methylcyclopropanamine hydrochloride molecular weight
N-methylcyclopropanamine hydrochloride molecular weight
An In-depth Technical Guide to N-methylcyclopropanamine Hydrochloride: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
Abstract
N-methylcyclopropanamine hydrochloride is a pivotal chemical intermediate whose unique structural and electronic properties are of significant interest to researchers in medicinal chemistry and drug development. The incorporation of the N-methylcyclopropyl moiety can profoundly influence a molecule's pharmacological profile, including its metabolic stability, binding affinity, and overall efficacy. This guide provides an in-depth exploration of N-methylcyclopropanamine hydrochloride, beginning with its fundamental physicochemical properties and extending to detailed methodologies for its synthesis, analytical validation, and strategic application in modern pharmaceutical research. Emphasis is placed on the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights for the intended scientific audience.
Core Physicochemical Properties
N-methylcyclopropanamine hydrochloride is a salt, typically appearing as a colorless or white crystalline powder with a distinct, pungent odor. Its structure features a strained three-membered cyclopropane ring bonded to a secondary amine, which is protonated in the hydrochloride form. This combination imparts unique conformational rigidity and electronic characteristics.[1] The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClN | [2] |
| Molecular Weight | 107.58 g/mol | [2] |
| CAS Number | 67376-94-7 | [2] |
| Exact Mass | 107.0501770 Da | [No source available] |
| Appearance | Colorless to white crystalline powder | |
| Boiling Point | 120.5°C at 760 mmHg | |
| Storage | Room temperature, dry, under inert atmosphere | [2] |
Synthesis and Mechanistic Rationale
The synthesis of N-methylcyclopropanamine hydrochloride is most commonly achieved via two primary routes: direct methylation of cyclopropylamine or reductive amination of a cyclopropyl ketone precursor. Reductive amination is often preferred in a discovery setting due to its controlled, stepwise nature, which reliably prevents the over-alkylation that can plague direct alkylation methods.[3]
Causality of Method Selection: Reductive Amination
The core principle of reductive amination involves two discrete steps: the formation of an intermediate imine (or iminium ion) followed by its immediate reduction to the target amine.[4] This process is highly efficient and selective for mono-alkylation. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are selective for the protonated iminium ion intermediate over the starting ketone, allowing the entire reaction to be performed in a single pot. This "one-pot" approach is resource-efficient and simplifies the workflow, making it a mainstay in synthetic organic chemistry.
Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis of N-methylcyclopropanamine from cyclopropanone, followed by salt formation.
Step 1: Imine Formation and Reduction
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To a stirred solution of cyclopropanone (1.0 eq) in methanol (MeOH, 0.2 M) at 0°C, add a solution of methylamine (2.0 M in THF, 1.2 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Re-cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~7.
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Concentrate the mixture under reduced pressure to remove the organic solvents.
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Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL).
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Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude N-methylcyclopropanamine.
Step 2: Hydrochloride Salt Formation
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Dissolve the crude N-methylcyclopropanamine in diethyl ether (Et₂O).
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Add a 2.0 M solution of HCl in Et₂O dropwise with vigorous stirring until precipitation ceases.
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Collect the resulting white solid by vacuum filtration.
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Wash the solid with cold Et₂O and dry under high vacuum to yield N-methylcyclopropanamine hydrochloride.
Caption: Synthetic workflow for N-methylcyclopropanamine HCl.
Analytical Characterization and Validation
Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. For N-methylcyclopropanamine hydrochloride, the expected signals would be:
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A singlet corresponding to the three protons of the N-methyl group.
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Two multiplets in the upfield region corresponding to the methine and methylene protons of the cyclopropyl ring.
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A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent. The consistency of an obtained spectrum with this expected pattern provides strong evidence of the compound's identity.[5][6]
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base (C₄H₉N), the expected molecular ion peak [M]+ would be at m/z = 71.12.
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Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. A broad absorption band in the 2700-2250 cm⁻¹ range is characteristic of the N-H stretch in an amine salt.
Utility in Drug Discovery and Medicinal Chemistry
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacological properties.[1][7] Its inclusion is a strategic choice to address specific challenges in drug design.
Role as a Bioisostere and Pharmacophore
The compact and rigid nature of the cyclopropyl group makes it an excellent bioisostere for other small functionalities. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.[8]
Mechanism-Based Enzyme Inhibition
The cyclopropylamine motif is a key component in several mechanism-based enzyme inhibitors.[8] For example, it is essential for the activity of Tranylcypromine, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), enzymes implicated in cancer and depression, respectively.[8] The strained ring facilitates a covalent bond formation with the enzyme's FAD cofactor, leading to irreversible inhibition.
Enhancing Pharmacokinetic Properties
Incorporating the cyclopropyl group can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate. This is a crucial aspect of drug development, as improved stability can lead to lower required doses and reduced patient side effects. This structural feature is found in numerous successful drugs, including the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin and Sparfloxacin), where it enhances antibacterial efficacy.[9]
Caption: Structure-Activity Relationship of the Cyclopropylamine Moiety.
Safety, Handling, and Storage
N-methylcyclopropanamine hydrochloride is an irritant and requires careful handling to avoid exposure. Adherence to standard laboratory safety protocols is mandatory.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent degradation.[6]
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Spill & Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Caption: Safe handling workflow for laboratory chemicals.
Conclusion
N-methylcyclopropanamine hydrochloride is more than a simple chemical reagent; it is a strategic tool for molecular design in the pharmaceutical sciences. Its synthesis is well-understood, and its applications are impactful, offering a reliable means to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and use, grounded in established chemical principles and safety practices to support the work of researchers and scientists in the field.
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Grogan, G. & Turner, N.J. (2019). Reductive aminations by imine reductases: from milligrams to tons. Perspectives in Science. Available at: [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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